Oxidative Stability: Iodine Value Reduction from ~105 to 10–30 g I₂/100 g After Hydrogenation
Hydrogenation of soybean lecithin reduces the iodine value—a direct measure of unsaturation and susceptibility to oxidation—from an initial value of approximately 105 g I₂/100 g to a range of 10–30 g I₂/100 g, with optimized processes achieving values as low as 27.81 g I₂/100 g [1]. This reduction in double-bond content directly correlates with enhanced oxidative stability and extended shelf-life, preventing rancidity and discoloration that plague natural lecithin formulations [2].
| Evidence Dimension | Iodine Value (g I₂/100 g sample) |
|---|---|
| Target Compound Data | 10–30 g I₂/100 g (optimized: 27.81 g I₂/100 g) |
| Comparator Or Baseline | Natural Soy Lecithin: ~105 g I₂/100 g |
| Quantified Difference | Reduction of 75–90 g I₂/100 g (approximately 3.5- to 10-fold decrease) |
| Conditions | Catalytic hydrogenation using 10% Pd/C at 1.5 MPa (or supercritical CO₂ at 10.5 MPa, 70°C, 4% catalyst) |
Why This Matters
A lower iodine value is a direct predictor of resistance to lipid peroxidation; procurement specifications often set an iodine value ≤10–30 as a critical quality attribute for long-term stability in pharmaceutical and cosmetic products.
- [1] Song, Y., et al. Hydrogenation of Soybean Lecithin Powder in Supercritical Carbon Dioxide. Food Science, 31(23), 116-119. (2010). View Source
- [2] Lee, S. Y., et al. Kinetics of Liquid Phase Catalytic Hydrogenation of Impure Soy Lecithin. Airiti Library. (2013). View Source
